molecular formula C11H7ClF3N3O B12243517 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol

Cat. No.: B12243517
M. Wt: 289.64 g/mol
InChI Key: GZJLUXNOQPTOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-substituted pyridines .

Scientific Research Applications

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chloro, trifluoromethyl, and amino groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H7ClF3N3O

Molecular Weight

289.64 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-3-ol

InChI

InChI=1S/C11H7ClF3N3O/c12-7-4-6(11(13,14)15)5-17-9(7)18-10-8(19)2-1-3-16-10/h1-5,19H,(H,16,17,18)

InChI Key

GZJLUXNOQPTOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.